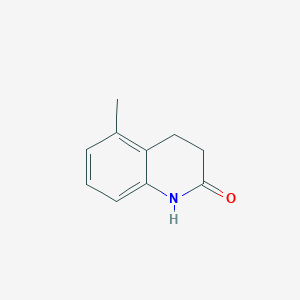

5-Methyl-3,4-dihydroquinolin-2(1h)-one

Description

Properties

IUPAC Name |

5-methyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-9-8(7)5-6-10(12)11-9/h2-4H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPISFHRFQHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443645 | |

| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20151-46-6 | |

| Record name | 5-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20151-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Dihydroquinolinone Scaffold

An In-Depth Technical Guide to 5-Methyl-3,4-dihydroquinolin-2(1H)-one

The 3,4-dihydroquinolin-2(1H)-one core is a heterocyclic system of significant interest in medicinal chemistry, widely recognized as a "privileged structure."[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile foundation for the development of novel therapeutic agents.[2] The inherent structural rigidity and synthetic tractability of the dihydroquinolinone framework allow for systematic chemical modifications, enabling the fine-tuning of pharmacological properties.

This guide focuses on a specific analog, This compound . The introduction of a methyl group at the C5 position of the aromatic ring can profoundly influence the molecule's steric and electronic properties. Such modifications are critical in drug design for optimizing target affinity, selectivity, metabolic stability, and pharmacokinetic profiles. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's properties, synthesis, analytical characterization, and potential applications.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any research endeavor. This compound is cataloged with a unique identifier to ensure unambiguous reference in scientific literature and chemical inventories.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 20151-46-6 | [3][4] |

| Molecular Formula | C₁₀H₁₁NO | [4] |

| Molecular Weight | 161.20 g/mol | [4] |

| Synonym | 5-methyl-1,2,3,4-tetrahydroquinolin-2-one |[4] |

The physicochemical properties of a molecule are predictive of its behavior in both chemical reactions and biological systems. These parameters are crucial for designing synthetic routes, developing analytical methods, and predicting drug-like characteristics.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [4] |

| LogP (Octanol-Water Partition Coeff.) | 1.88 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 0 |[4] |

Note: The properties listed in Table 2 are computationally derived and provide estimated values that guide experimental design.

Synthesis of this compound

While numerous methods exist for the synthesis of the dihydroquinolinone scaffold, a robust and classical approach is the acid-catalyzed intramolecular cyclization, often referred to as a Friedel-Crafts acylation/alkylation variant.[5] This strategy involves the formation of the heterocyclic ring from a linear precursor.

The following protocol details a plausible and widely applicable two-step synthesis starting from commercially available reagents. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Synthesis of N-(m-tolyl)acrylamide (Precursor)

The initial step is the acylation of a substituted aniline (m-toluidine) with an acryloyl group. This reaction forms the acyclic precursor necessary for the subsequent cyclization.

Protocol 1: Synthesis of N-(m-tolyl)acrylamide

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve m-toluidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Controlled Addition: Cool the flask in an ice bath to 0 °C. Add acryloyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.

-

Rationale: Dropwise addition at low temperature is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions and ensuring high yield.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Workup and Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and triethylamine hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography on silica gel to yield N-(m-tolyl)acrylamide.[5]

Step 2: Acid-Catalyzed Cyclization to this compound

The second step is the critical ring-closing reaction. A strong acid catalyst promotes an intramolecular electrophilic attack from the activated double bond onto the aromatic ring to form the bicyclic dihydroquinolinone structure.

Protocol 2: Intramolecular Friedel-Crafts Cyclization

-

Catalyst Preparation: In a reaction vessel, pre-heat polyphosphoric acid (PPA) or a similar strong acid catalyst (e.g., methanesulfonic acid) to approximately 80-100 °C.

-

Rationale: PPA serves as both the catalyst and the solvent. Pre-heating ensures it is fluid and that the reaction initiates promptly upon addition of the substrate.

-

-

Substrate Addition: Add the N-(m-tolyl)acrylamide precursor (1.0 eq) to the hot PPA with vigorous stirring.

-

Thermal Reaction: Increase the temperature to 140 °C and maintain for 15-30 minutes.[5] The ortho- and para-directing nature of the methyl group and the amide linkage favors cyclization at the C2 and C6 positions relative to the amide. Steric hindrance from the amide chain favors cyclization at the less hindered C6 position, leading to the desired 5-methyl product (numbering changes upon cyclization).

-

Quenching: Cool the reaction mixture and carefully pour it into a beaker of ice water to quench the reaction and dilute the acid.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous NaHCO₃ or NaOH solution until the pH is neutral or slightly basic.

-

Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: Purify the crude solid by recrystallization or column chromatography to yield pure this compound.[5]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Expected ¹H NMR signals would include distinct peaks for the aromatic protons, the aliphatic protons of the dihydro-pyridone ring at C3 and C4, the N-H proton (unless exchanged with D₂O), and a singlet for the C5-methyl group.[6]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula (C₁₀H₁₁NO).[6] The fragmentation pattern can also offer structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would include a strong carbonyl (C=O) stretch for the amide group (~1680 cm⁻¹) and an N-H stretch (~3200 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of the final compound.[7] A validated method can quantify the compound and detect any impurities.

Table 3: Exemplar RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Analytical Workflow Diagram

Caption: Standard workflow for purification and analytical validation.

Applications in Drug Development

The 3,4-dihydroquinolin-2(1H)-one scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, particularly in oncology and neurology.[1]

-

Anticancer Activity: Many analogs have been developed as potent inhibitors of key signaling proteins involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By blocking the VEGFR2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors, effectively starving them of nutrients and oxygen.

-

Neurological Disorders: Other derivatives have shown activity as modulators of neurotransmitter receptors, including the γ-aminobutyric acid type A (GABAₐ) receptor.[1] As positive allosteric modulators, they enhance the inhibitory effects of GABA, reducing neuronal excitability, which is a promising strategy for developing anticonvulsant and anxiolytic drugs.

The 5-methyl substitution on the core scaffold could be a key modification for enhancing selectivity or potency against these targets. It serves as a valuable starting point for library synthesis in lead optimization campaigns.

Mechanism of Action Diagram: VEGFR2 Inhibition

Caption: Inhibition of the VEGFR2 signaling pathway by a quinolinone analog.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous structures suggest the following precautions.[8][9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

In case of exposure, follow standard first-aid measures: flush eyes with water, wash skin with soap and water, and move to fresh air if inhaled.[8] Seek medical attention if irritation persists.

References

- Vertex AI Search. (n.d.). This compound.

- ECHEMI. (n.d.). 5-hydroxy-1-methyl-3,4-dihydroquinolin-2-one Formula - 34591-83-8.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- BLDpharm. (n.d.). 5-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one - 34591-83-8.

- BLDpharm. (n.d.). 5-Methyl-3,4-dihydroquinoxalin-2(1H)-one - 148010-68-8.

- Thermo Fisher Scientific. (2024). Safety Data Sheet.

- CymitQuimica. (2024). Safety Data Sheet: 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

- Semantic Scholar. (n.d.). Synthesis of 5-Methoxy-2(1H)-quinolinone.

- Angene Chemical. (2021). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet: 7-Methylquinoline.

- PubChem. (n.d.). 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one.

- Supporting Information. (n.d.). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization.

- Vulcanchem. (n.d.). 5-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

- BenchChem. (2025). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.

- BenchChem. (2025). Metal-Free Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Application Notes and Protocols.

- Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.

- ChemScene. (n.d.). This compound.

- ACS Publications. (1992). 3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase. Journal of Medicinal Chemistry.

- PubChem. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one.

- PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone.

- ChemScene. (n.d.). 5-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one.

- IRE Journals. (n.d.). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin.... Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQczEz8_DPIwQRVHdfCE3rAz0sBxNWj96PPpoAnn64sg1EpdaugFN5s4IEGj2HiHnt2G5Ib-vxX_wuzZoYEx4yQFs-D3NrMOYJGNGTd_N5RCT94fEvkTi0tcZQ1PmMvi4SpzkSzUrt6ER9Qf3H0xv6

- PubChem. (n.d.). 5-Hydroxy-1-methyl-2,3-dihydroquinolin-4-one.

- National Institutes of Health. (n.d.). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- SpectraBase. (n.d.). 5-methyl-3,4-dihydro-1(2H)-isoquinolinone - Optional[MS (GC)] - Spectrum.

- PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.

- National Institutes of Health. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates.

- PubChem. (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- Royal Society of Chemistry. (2025). Analytical Methods.

- BenchChem. (n.d.). A Comparative Analysis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and Other Quinolinone Derivatives in Drug Discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bldpharm.com.tr [bldpharm.com.tr]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. irejournals.com [irejournals.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the dihydroquinolinone class. The dihydroquinolinone scaffold is of significant interest in medicinal chemistry, forming the core structure of a variety of biologically active molecules.[1] The introduction of a methyl group at the 5-position of the aromatic ring can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, synthesis, and formulation development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics. The information presented herein is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is derived from experimental sources for closely related compounds, other values are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| CAS Number | 20151-46-6 | [2] |

| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related compounds |

| Melting Point | Not experimentally determined for this specific compound. The related compound 3,4-dihydro-5-hydroxy-2(1H)-quinolinone has a melting point of 225-227 °C. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in organic solvents such as alcohols, DMSO, and DMF. Limited solubility in water is expected. | Inferred from related compounds |

| pKa | Not experimentally determined. | |

| LogP (octanol-water partition coefficient) | 1.87972 (computed) | [2] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

Chemical Structure and Identification

The chemical structure of this compound is fundamental to its properties and reactivity.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established analytical techniques and can be adapted for similar compounds.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting point range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the purified and dried this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used for the determination.

-

Measurement:

-

A preliminary rapid heating is performed to estimate the approximate melting range.

-

A second, slower determination is conducted with a heating rate of 1-2 °C per minute, starting from about 10-15 °C below the estimated melting point.

-

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and in vitro biological testing.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.

-

Procedure:

-

To a small test tube, add approximately 10 mg of this compound.

-

Add the selected solvent dropwise (e.g., 0.1 mL increments) with vortexing after each addition.

-

Observe for complete dissolution.

-

-

Classification: The solubility can be classified as:

-

Freely soluble: Dissolves in < 1 part of solvent.

-

Soluble: Dissolves in 1 to 10 parts of solvent.

-

Sparingly soluble: Dissolves in 30 to 100 parts of solvent.

-

Slightly soluble: Dissolves in 100 to 1000 parts of solvent.

-

Very slightly soluble: Dissolves in 1000 to 10,000 parts of solvent.

-

Practically insoluble: Requires > 10,000 parts of solvent.

-

LogP (Octanol-Water Partition Coefficient) Determination

Rationale: LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[3]

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

-

Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.

-

Partitioning:

-

Equal volumes of the aqueous stock solution and the saturated n-octanol are combined in a separatory funnel.

-

The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

The funnel is allowed to stand until the two phases have completely separated.

-

-

Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for unambiguous structure confirmation.[4]

Expected ¹H NMR Spectral Features (in CDCl₃, predicted):

-

Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.5 ppm.

-

NH Proton (1H): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Methylene Protons (-CH₂-CH₂-) (4H): Two triplets in the range of δ 2.5-3.0 ppm.

-

Methyl Protons (-CH₃) (3H): A singlet around δ 2.3 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃, predicted):

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.

-

Aromatic Carbons (6C): Signals in the range of δ 115-140 ppm.

-

Methylene Carbons (-CH₂-CH₂-) (2C): Signals in the range of δ 25-35 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 20 ppm.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): An intense peak at m/z = 161, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of small neutral molecules (e.g., CO, CH₃) and cleavage of the dihydroquinolinone ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[4]

Expected FTIR Spectral Features:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks in the region of 2850-2960 cm⁻¹.

-

C=O Stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[5]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While some experimental data for this specific molecule is limited, the provided information, based on computed values and data from closely related compounds, offers a strong foundation for researchers. The detailed experimental protocols serve as a practical resource for the characterization of this and similar dihydroquinolinone derivatives. A thorough understanding and experimental determination of these properties are crucial for advancing the potential applications of this compound in medicinal chemistry and drug development.

References

-

Wu, L., Hao, Y., Liu, Y., & Wang, Q. (2019). NIS-mediated oxidative arene C(sp2)-H amidation toward 3,4-dihydro-2(1H)-quinolinone, phenanthridone, and N-fused spirolactam derivatives. Organic & Biomolecular Chemistry, 17(28), 6762–6770. [Link]

-

PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet for 5-Fluorouracil. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one. Retrieved from [Link]

-

ResearchGate. (2025). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-5-methyl-1(2H)-isoquinolinone. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-5-methyl-1(2H)-isoquinolinone. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-methyl-3,4-dihydro-1(2H)-isoquinolinone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

MDPI. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(15), 4992. [Link]

-

ChemBK. (2024). N-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

PubMed Central. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

SpectraBase. (n.d.). 5-methyl-3,4-dihydro-1(2H)-isoquinolinone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ACS Publications. (2011). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Histone Deacetylase 6 Inhibitors. Journal of Medicinal Chemistry, 54(13), 4694–4709. [Link]

-

PubChem. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 29(20), 4786. [Link]

-

ResearchGate. (2025). (PDF) Mass spectrometry in the differentiation of flavanones and dihydroflavonols. Retrieved from [Link]

-

GSRS. (n.d.). 5-METHYL-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 3,4-dihydroquinolin-2(1H)-one core is recognized as a privileged scaffold, forming the basis of numerous biologically active molecules. This document outlines the key analytical methodologies for the elucidation and confirmation of its structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. By synthesizing data from analogous structures and established principles of spectroscopic interpretation, this guide offers a robust framework for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

Introduction: The Significance of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one motif is a cornerstone in the design of novel therapeutics. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent positioning, making it an ideal scaffold for targeting a variety of biological receptors. The introduction of a methyl group at the 5-position, as in this compound, subtly modulates the electronic and steric properties of the aromatic ring, influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its structure is paramount for rational drug design and the development of structure-activity relationships (SAR).

Molecular Structure and Key Physicochemical Properties

This compound possesses the chemical formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol .[1] Its structure comprises a benzene ring fused to a dihydropyridinone ring, with a methyl substituent on the aromatic portion.

| Property | Value | Source |

| CAS Number | 20151-46-6 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| LogP | 1.88 | [1] |

The structural framework suggests a molecule with moderate lipophilicity and the capacity for hydrogen bonding, properties that are often desirable in drug candidates.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. While a dedicated spectrum for this compound is not publicly available, a detailed analysis can be constructed based on the well-established chemical shifts of the dihydroquinolinone core and the influence of the methyl substituent.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and amide protons. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | 8.0 - 9.0 | broad singlet | - | The amide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation and exchange. |

| H-6, H-7, H-8 | 6.8 - 7.5 | multiplet | ~7-8 | Aromatic protons on the benzene ring will appear as a complex multiplet. The exact shifts will be influenced by the electron-donating methyl group. |

| C3-H₂ | ~2.6 | triplet | ~7 | Protons adjacent to the carbonyl group are deshielded. They will appear as a triplet due to coupling with the C4 protons. |

| C4-H₂ | ~2.9 | triplet | ~7 | Protons adjacent to the aromatic ring and coupled to the C3 protons. |

| C5-CH₃ | ~2.3 | singlet | - | The methyl group protons will appear as a singlet in the upfield region. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the N-H proton.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and type of carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 175 | The carbonyl carbon of the amide is significantly deshielded. |

| Aromatic C | 115 - 140 | Six distinct signals are expected for the aromatic carbons. The carbon bearing the methyl group (C5) and the quaternary carbons (C4a, C8a) will have characteristic shifts. |

| C4 | ~30 | Aliphatic carbon adjacent to the aromatic ring. |

| C3 | ~35 | Aliphatic carbon adjacent to the carbonyl group. |

| CH₃ | ~20 | The methyl carbon will appear in the upfield aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Similar to ¹H NMR processing.

Caption: General workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Fragmentation Pattern

For this compound, the molecular ion peak (M⁺˙) is expected at m/z 161. Common fragmentation pathways for related structures often involve the loss of small, stable molecules or radicals. The fragmentation of the isomeric 5-methyl-3,4-dihydro-1(2H)-isoquinolinone shows a base peak at m/z 161, indicating a stable molecular ion.[2] Key expected fragments for the target molecule include:

| m/z | Fragment | Rationale |

| 161 | [C₁₀H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [M - CO]⁺˙ | Loss of carbon monoxide from the lactam ring is a common fragmentation pathway for such systems. |

| 118 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - CO]⁺˙ fragment. |

| 91 | [C₇H₇]⁺ | Formation of a stable tropylium ion, a common fragment for aromatic compounds with alkyl substituents. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a chromatographic system (GC-MS or LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent protonated molecule peak [M+H]⁺ at m/z 162.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for the exact target molecule is not available in public databases, the structure of the closely related 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one has been reported (COD Number 7156923).[3] This analog reveals that the dihydroquinolinone ring system is nearly planar. The crystal packing is influenced by intermolecular interactions.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The structural elucidation of this compound is a critical step in its development for potential therapeutic applications. This guide has outlined the primary analytical techniques and provided a framework for their application. A combined approach, utilizing NMR for detailed connectivity, MS for molecular weight confirmation and fragmentation analysis, and X-ray crystallography for definitive three-dimensional structure, provides a self-validating system for the unambiguous characterization of this important molecule. The data and protocols presented herein, though partially based on analogous structures, offer a robust and scientifically sound approach for researchers in the field.

References

-

PubChem. 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one. [Link]

-

SpectraBase. 5-methyl-3,4-dihydro-1(2H)-isoquinolinone. [Link]

Sources

Spectroscopic Data of 5-Methyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques for the structural elucidation of this heterocyclic scaffold. While a complete, publicly available experimental dataset for this specific molecule is not available, this guide synthesizes data from closely related analogs and fundamental spectroscopic principles to provide a robust predictive analysis.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₁NO and CAS number 20151-46-6, belongs to the dihydroquinolinone class of compounds.[1] This heterocyclic system is a prevalent scaffold in medicinal chemistry, forming the core of various biologically active molecules.[2] The spectroscopic characterization of such compounds is paramount for confirming their identity, purity, and for understanding their electronic and structural properties, which are crucial for drug design and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (CH₂) | 2.6 - 2.8 | Triplet | 7 - 8 |

| H-4 (CH₂) | 2.9 - 3.1 | Triplet | 7 - 8 |

| 5-CH₃ | 2.2 - 2.4 | Singlet | - |

| H-6 | 6.9 - 7.1 | Doublet | 7 - 8 |

| H-7 | 7.1 - 7.3 | Triplet | 7 - 8 |

| H-8 | 6.8 - 7.0 | Doublet | 7 - 8 |

| N-H | 8.0 - 9.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 170 - 172 |

| C-3 (CH₂) | 30 - 32 |

| C-4 (CH₂) | 24 - 26 |

| C-4a | 138 - 140 |

| C-5 | 128 - 130 |

| 5-CH₃ | 18 - 20 |

| C-6 | 126 - 128 |

| C-7 | 122 - 124 |

| C-8 | 115 - 117 |

| C-8a | 120 - 122 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1660 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value |

| Molecular Ion [M]⁺ | m/z 161 |

| Key Fragmentation Pathways | Loss of CO (m/z 133), McLafferty rearrangement |

Principles and Interpretation of Spectroscopic Data

A thorough understanding of the principles behind each spectroscopic technique is essential for accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shift values are indicative of the electronic environment of the nuclei, while coupling constants in ¹H NMR provide information about the connectivity of neighboring protons. For this compound, the aliphatic protons at positions 3 and 4 are expected to appear as triplets due to coupling with each other. The aromatic protons will exhibit characteristic splitting patterns based on their substitution on the benzene ring. The methyl group at position 5 will appear as a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[3] The most characteristic absorption for this compound is the strong C=O stretch of the amide group, expected in the region of 1660-1680 cm⁻¹. The N-H stretch will appear as a broad band in the 3200-3400 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3] The molecular ion peak for this compound is expected at m/z 161, corresponding to its molecular weight.[1] Common fragmentation pathways for this class of compounds include the loss of a carbon monoxide molecule from the lactam ring and fragmentation of the aliphatic portion of the molecule.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for dihydroquinolinone compounds.

Synthesis of this compound

A common synthetic route to dihydroquinolin-2(1H)-ones is through the cyclization of N-aryl-α,β-unsaturated amides.[5]

Caption: Synthetic scheme for this compound.

Step-by-step methodology:

-

Acylation: To a solution of o-toluidine in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), acryloyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion.

-

Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Cyclization: The crude N-(o-tolyl)acrylamide is treated with a Lewis acid, such as aluminum chloride, in an inert solvent (e.g., nitrobenzene) and heated to induce intramolecular Friedel-Crafts cyclization.

-

Purification: The reaction is quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

Detailed Protocol:

-

Prepare a solution of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the processed spectra to determine chemical shifts, integration, multiplicities, and coupling constants.

IR Data Acquisition

Detailed Protocol:

-

For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Obtain a background spectrum.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Data Acquisition

Detailed Protocol:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive understanding of its expected spectral characteristics has been presented. The included experimental protocols offer a framework for the synthesis and spectroscopic characterization of this and related dihydroquinolinone compounds, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

-

Royal Society of Chemistry. (2013). Electronic Supplementary Information. RSC Advances. [Link]

-

Wu, L., et al. (2019). NIS-mediated oxidative arene C(sp2)−H amidation toward 3,4-dihydro-2(1H)-quinolinone, phenanthridone, and N-fused spirolactam derivatives. Organic & Biomolecular Chemistry, 17(28), 6762-6770. [Link]

-

PubChem. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 8-Methyl-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 5-methyl-3,4-dihydro-1(2H)-isoquinolinone. [Link]

-

American Chemical Society. (2011). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. (n.d.). 5-methyl-3,4-dihydro-1(2H)-isoquinolinone. [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

-

Zhang, Y., et al. (2019). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization. Tetrahedron Letters. [Link]

-

MDPI. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

-

University of California. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]

-

ResearchGate. (2013). Synthesis and NMR spectroscopic characteristics of novel polysubstituted quinolines incorporating furoxan moiety. [Link]

-

MDPI. (2017). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]

-

MDPI. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link]

-

ResearchGate. (2021). Synthesis of 3-methyl-3,4-dihydroisoquinolines based on myristicin. [Link]

-

Semantic Scholar. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. [Link]

-

HETEROCYCLES. (2012). A highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. [Link]

-

ARC Journals. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. [Link]

-

CORE. (2016). The 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one alkaloids. Results of 20 years of research. [Link]

-

ACS Publications. (2014). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

-

ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. [Link]

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

-

ResearchGate. (2021). Synthesis of 3-methyl-3,4-dihydroisoquinolines based on myristicin. [Link]

-

HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [Link]

-

ACS Publications. (2020). Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy. Organic Letters. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and Antimicrobial Evaluation of Some New Quinoline and Quinolone Derivatives. [Link]

-

ResearchGate. (2020). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

Sources

1H NMR spectrum of 5-Methyl-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Methyl-3,4-dihydroquinolin-2(1H)-one

Abstract

The 3,4-dihydroquinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] A precise and unambiguous structural characterization is paramount in the development of analogs based on this core. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data reporting to explain the causal relationships between the molecule's intricate structure and its spectral output. We will dissect the predicted chemical shifts, multiplicities, and coupling constants for each proton, provide a field-proven experimental protocol for data acquisition, and ground all mechanistic claims in authoritative sources.

Structural Rationale for Spectral Features

To interpret the ¹H NMR spectrum of this compound, one must first understand the distinct electronic environment of each proton. The molecule contains protons in four key regions: aromatic, aliphatic (benzylic and alpha to a carbonyl), an aromatic methyl group, and an amide N-H.

The predicted spectrum is governed by several key principles:

-

Inductive and Resonance Effects: The electron-withdrawing amide carbonyl group (C=O) and the electron-donating nitrogen atom significantly influence the electron density of the entire ring system. Substituents on the aromatic ring, like the 5-methyl group, further modulate the chemical shifts of adjacent protons.[2]

-

Magnetic Anisotropy: The π-electron systems of the benzene ring and the carbonyl group generate localized magnetic fields.[3][4] Protons located in the deshielding cone of these fields (e.g., H-8, proximate to the carbonyl) will experience a downfield shift, while those in the shielding cone will shift upfield.[5][6][7]

-

Spin-Spin Coupling: The magnetic influence of non-equivalent neighboring protons, transmitted through the bonding electrons, causes signals to split.[8][9] The magnitude of this splitting, the coupling constant (J), provides critical information about the connectivity and dihedral angles between protons.

Predicted ¹H NMR Spectral Data & Detailed Interpretation

The following table summarizes the predicted spectral parameters for this compound in a standard deuterated solvent like CDCl₃. Note that the chemical shift of the N-H proton is highly variable.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | ~ 8.0 - 9.5 (Broad) | Broad Singlet (br s) | N/A | 1H |

| H-8 | ~ 7.15 | Doublet (d) | Jortho ≈ 7.5 - 8.0 | 1H |

| H-7 | ~ 7.05 | Triplet (t) | Jortho ≈ 7.5 - 8.0 | 1H |

| H-6 | ~ 6.90 | Doublet (d) | Jortho ≈ 7.5 - 8.0 | 1H |

| H-4 | ~ 2.95 | Triplet (t) | Jvicinal ≈ 7.0 | 2H |

| H-3 | ~ 2.65 | Triplet (t) | Jvicinal ≈ 7.0 | 2H |

| 5-CH₃ | ~ 2.25 | Singlet (s) | N/A | 3H |

Analysis by Region

-

Amide Proton (N-H, ~8.0 - 9.5 ppm): The amide proton typically appears as a broad singlet far downfield. Its chemical shift is exceptionally sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.[10][11][12] In a non-hydrogen-bonding solvent like CDCl₃, the signal is often broad; in DMSO-d₆, it tends to be sharper and may even show coupling to adjacent protons.[13]

-

Aromatic Region (H-6, H-7, H-8, ~6.90 - 7.15 ppm):

-

These three adjacent protons form a classic AMX spin system.

-

H-7 is coupled to two neighbors (H-6 and H-8) and is therefore expected to be a triplet, assuming JH7-H6 ≈ JH7-H8.

-

H-6 and H-8 are each coupled to only one neighbor (H-7) and will thus appear as doublets.

-

The chemical shift order is dictated by their electronic environment. H-8 is ortho to the electron-withdrawing amide nitrogen and is also subject to the deshielding anisotropic effect of the nearby carbonyl group, placing it furthest downfield.[3][4] The methyl group at C-5 is weakly electron-donating, which should slightly shield the ortho proton H-6, shifting it upfield relative to the other aromatic protons.

-

-

Aliphatic Region (H-3, H-4, ~2.65 - 2.95 ppm):

-

The protons at positions C-3 and C-4 constitute an A₂B₂ system, which in this case simplifies to two distinct triplets due to free rotation around the C3-C4 bond.

-

The H-4 protons are on a benzylic carbon, directly attached to the aromatic ring. This proximity deshields them, placing their signal around 2.95 ppm. They are coupled to the two H-3 protons, resulting in a triplet.

-

The H-3 protons are alpha to the carbonyl group, which also deshields them, but typically to a lesser extent than the benzylic position in this system. Their signal is expected around 2.65 ppm. They are coupled to the two H-4 protons, also resulting in a triplet with an identical coupling constant.[14]

-

-

Methyl Region (5-CH₃, ~2.25 ppm):

-

The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.[15] Its position around 2.25 ppm is characteristic of a methyl group attached to an aromatic ring.

-

Experimental Protocol for High-Fidelity Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-resolution data suitable for unambiguous structural confirmation.

Sample Preparation

-

Massing: Accurately weigh 5-10 mg of purified this compound. Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing significant line broadening from aggregation.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Causality: CDCl₃ is a common choice for general organic structures. DMSO-d₆ is preferable if observing N-H coupling is desired, as it slows proton exchange.[12][13]

-

Filtration & Transfer: Ensure the solution is free of particulate matter. If necessary, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Particulates degrade spectral resolution by disrupting the magnetic field homogeneity.

Spectrometer Setup & Data Acquisition

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Causality: Locking corrects for magnetic field drift over time, ensuring stable and accurate chemical shifts.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: A homogeneous field is critical for achieving sharp, symmetrical peaks (high resolution), which allows for accurate measurement of coupling constants.

-

Acquisition Parameters (for a ~400-600 MHz spectrometer):

-

Pulse Program: A standard 30° pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): ~2-5 seconds. Causality: A sufficient delay allows protons to fully relax back to their equilibrium state, ensuring that peak integrations are quantitative and accurate.[16]

-

Number of Scans (NS): 16 to 64 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weak signals and small couplings more apparent.

-

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by careful phase and baseline correction to produce the final spectrum.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and predictable. The key diagnostic features include a downfield broad singlet for the amide proton, a three-proton AMX system in the aromatic region, two mutually coupled triplets for the aliphatic protons of the lactam ring, and a sharp singlet for the aromatic methyl group. A thorough understanding of the underlying principles of chemical shifts and spin-spin coupling, as detailed in this guide, allows for the confident and accurate structural elucidation of this important chemical scaffold and its derivatives, which is a critical step in the drug discovery and development pipeline.

References

-

Fiveable. (n.d.). Anisotropic Effect Definition. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

-

Vedantu. (n.d.). What is anisotropy in NMR class 11 chemistry CBSE. Retrieved from [Link]

-

Supporting Information for: Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization. (2016). Royal Society of Chemistry. Retrieved from [Link]

-

Neuman, R. C., & Jonas, V. (1965). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics, 42(11), 4066-4073. Retrieved from [Link]

-

Reddit. (2020). Can someone explain what anisotropy is in simple terms. r/Mcat. Retrieved from [Link]

-

Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-152. Retrieved from [Link]

-

Chemistry with Dr. S. Singh. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. YouTube. Retrieved from [Link]

-

Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 446-453. Retrieved from [Link]

-

Li, M., et al. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 25(19), 4430. Retrieved from [Link]

-

Gryff-Keller, A., et al. (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A, 121(49), 9563-9574. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Why is proton coupling through bonds and how does this affect identical protons? Retrieved from [Link]

-

University of Colorado Boulder, Organic Chemistry. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link]

-

ResearchGate. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Retrieved from [Link]

-

D'Amico, F., et al. (2015). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Communications, 51(41), 8599-8602. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

Trinh Thi Huan, et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side.... Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6614. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. PubChem Compound Database. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Beilstein Journal of Organic Chemistry, 19, 518-526. Retrieved from [Link]

-

ResearchGate. (2018). Design, synthesis of 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl)-1- phenyl/methyl-3,4-dihydroquinolin-2(1H)-one derivatives and evaluation of their in vitro tyrosine kinase inhibitor activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. What is anisotropy in NMR class 11 chemistry CBSE [vedantu.com]

- 5. reddit.com [reddit.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Solvent effects in N.M.R. spectra of amide solutions: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Interpreting | OpenOChem Learn [learn.openochem.org]

Introduction: The Structural Significance of a Privileged Scaffold

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Methyl-3,4-dihydroquinolin-2(1H)-one

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The introduction of a methyl group at the 5-position creates this compound, a molecule with distinct electronic and steric properties that necessitate precise structural elucidation for drug development and quality control. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule.[2]

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. We will delve into the theoretical prediction of chemical shifts, the rationale behind these assignments based on substituent effects, and the experimental protocols required for unambiguous spectral acquisition and validation. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR-based structural characterization.

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is fundamental for spectral assignment. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Structure with IUPAC numbering for NMR assignment.

Predicted ¹³C NMR Spectrum: A Detailed Assignment

While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts provides a robust framework for analysis.[3] The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon atom and the electronic effects (inductive and resonance) of neighboring atoms and functional groups.[4]

The following table summarizes the predicted chemical shifts for this compound, along with the expected results from Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which are crucial for determining the number of attached protons (CH₃, CH₂, CH, or quaternary C).[5][6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Rationale for Assignment |

| C-2 | ~170 | C | The carbonyl carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom.[3] |

| C-8a | ~138 | C | Quaternary aromatic carbon attached to nitrogen. The electronegativity of nitrogen causes a downfield shift. |

| C-5 | ~135 | C | Quaternary aromatic carbon bearing the methyl group. The methyl substituent causes a downfield shift at the point of attachment (ipso-carbon). |

| C-7 | ~128 | CH | Aromatic methine carbon. Its chemical shift is typical for an aromatic C-H group. |

| C-4a | ~126 | C | Quaternary aromatic carbon, part of the fused ring system. |

| C-6 | ~124 | CH | Aromatic methine carbon. The ortho-methyl group has a minor shielding effect compared to an unsubstituted benzene ring. |

| C-8 | ~115 | CH | Aromatic methine carbon ortho to the amide nitrogen. It experiences a shielding effect, shifting it upfield relative to other aromatic carbons. |

| C-4 | ~31 | CH₂ | Aliphatic methylene carbon adjacent to the aromatic ring. Identified as a negative peak in a DEPT-135 experiment.[7] |

| C-3 | ~25 | CH₂ | Aliphatic methylene carbon β to the carbonyl group. Identified as a negative peak in a DEPT-135 experiment.[8] |

| C-5-Me | ~18 | CH₃ | Methyl carbon attached to the aromatic ring. Appears in the typical upfield aliphatic region and is identified as a positive peak in a DEPT-135 experiment.[7] |

Experimental Protocol for Spectral Acquisition and Validation

Achieving high-quality, reproducible ¹³C NMR data requires a systematic and validated experimental approach. The following protocol outlines the necessary steps from sample preparation to advanced 2D NMR analysis for unambiguous structural confirmation.

Step 1: Sample Preparation

-

Weighing the Sample: Accurately weigh 20-50 mg of this compound for ¹³C NMR experiments.[9]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often the first choice for its excellent solubilizing power for many organic compounds and its single solvent peak at ~77 ppm.[3] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative.[10] Note that solvent choice can influence chemical shifts.[11][12]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug to filter any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[9]

-

Internal Standard (Optional): For highly precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak is common practice.[9]

Step 2: 1D NMR Data Acquisition

-

¹³C Spectrum: Acquire a standard proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.[2] Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay (e.g., 2 seconds) are necessary to achieve a good signal-to-noise ratio.

-

DEPT-135 and DEPT-90: Perform DEPT-135 and DEPT-90 experiments.

-

The DEPT-135 spectrum will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks.[6][13]

-

The DEPT-90 spectrum will exclusively show CH signals.[6][13]

-

By comparing the broadband ¹³C spectrum with the DEPT spectra, all carbon types (C, CH, CH₂, CH₃) can be definitively identified.[7]

-

Step 3: 2D NMR for Unambiguous Assignment (Self-Validation)

To eliminate any ambiguity in the assignments made from 1D spectra, 2D NMR experiments are essential. They serve as a self-validating system by confirming atomic connectivity.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[14] It provides definitive one-bond C-H connections, confirming, for example, that the carbon signal at ~18 ppm is indeed the methyl group by showing a cross-peak to the methyl proton signal in the ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[9] This is exceptionally powerful for assigning quaternary carbons. For instance, the quaternary carbon C-5 (~135 ppm) should show a correlation to the protons of the methyl group (C-5-Me), confirming its position. Likewise, the carbonyl carbon C-2 (~170 ppm) will show correlations to the protons on C-3 and C-4.

Workflow for Complete NMR Analysis

The logical flow from sample preparation to complete structural assignment is a critical component of a robust analytical methodology.

Caption: A systematic workflow for unambiguous NMR assignment.

Conclusion

The ¹³C NMR analysis of this compound is a clear example of the power of modern spectroscopy in drug discovery and development. While a 1D ¹³C spectrum provides the initial carbon fingerprint, a comprehensive approach utilizing DEPT sequences for carbon-type determination and 2D techniques like HSQC and HMBC for connectivity mapping is essential for confident and unambiguous structural validation. The protocols and predictive data outlined in this guide provide a robust framework for researchers to accurately characterize this important heterocyclic scaffold and its derivatives, ensuring the scientific integrity of their work.

References

- Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.

- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo.

- Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar.